

Trotabresib tolerability in high-grade glioma patients

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

[Get Quote](#)

Trotabresib Tolerability & Safety Profile

The table below summarizes key tolerability data from clinical trials in high-grade glioma (HGG) patients.

Trial Context	Patient Population	Recommended Phase 2 Dose (RP2D)	Most Frequent Grade 3/4 Treatment-Related Adverse Events (TRAEs)	Management & Notes
Recurrent HGG (Monotherapy) [1] [2]	Recurrent HGG scheduled for salvage resection (N=20)	45 mg/day, 4 days on/24 days off (maintenance)	• Thrombocytopenia: 5/16 patients (31%) in maintenance	Pre-operative dose of 30 mg/day used to maintain platelet count >100,000/ μ L for surgery [2].

Trial Context	Patient Population	Recommended Phase 2 Dose (RP2D)	Most Frequent Grade 3/4 Treatment-Related Adverse Events (TRAEs)	Management & Notes
Newly Diagnosed Glioblastoma (Combination Therapy) [3]	Newly diagnosed GBM (ndGBM) with TMZ and RT (N=32 across cohorts)	30 mg/day, 4 days on/24 days off	• Most TRAEs were mild to moderate in severity.	Combination with adjuvant TMZ or concomitant TMZ+RT was well-tolerated; no new safety signals were identified [3].

| **Advanced Solid Tumors & DLBCL (Monotherapy)** [4] [5] | Heavily pre-treated advanced solid tumors and R/R DLBCL (N=133) | 45 mg/day (4d on/24d off) or 30 mg/day (3d on/11d off) | • **Thrombocytopenia:** 78% (in R/R DLBCL cohort) • **Anemia:** 26% • **Neutropenia:** 26% | Toxicities were generally manageable, allowing some patients to remain on treatment for ≥ 2 years [4] [5]. |

Frequently Asked Questions for Researchers

Q1: What is the evidence for trotabresib's penetration of the blood-brain-tumor barrier? A Phase I "window-of-opportunity" study provided direct evidence. In patients with recurrent HGG who received **trotabresib** before surgery, the mean brain tumor tissue-to-plasma ratio was **0.84**, with an estimated unbound partition coefficient ($K_{p,uu}$) of **0.37**. This data confirms notable penetration into brain tumor tissue and supports its investigation in CNS malignancies [1] [2].

Q2: How should I manage thrombocytopenia in a study protocol? The clinical trials suggest a proactive, dose-adaptive approach:

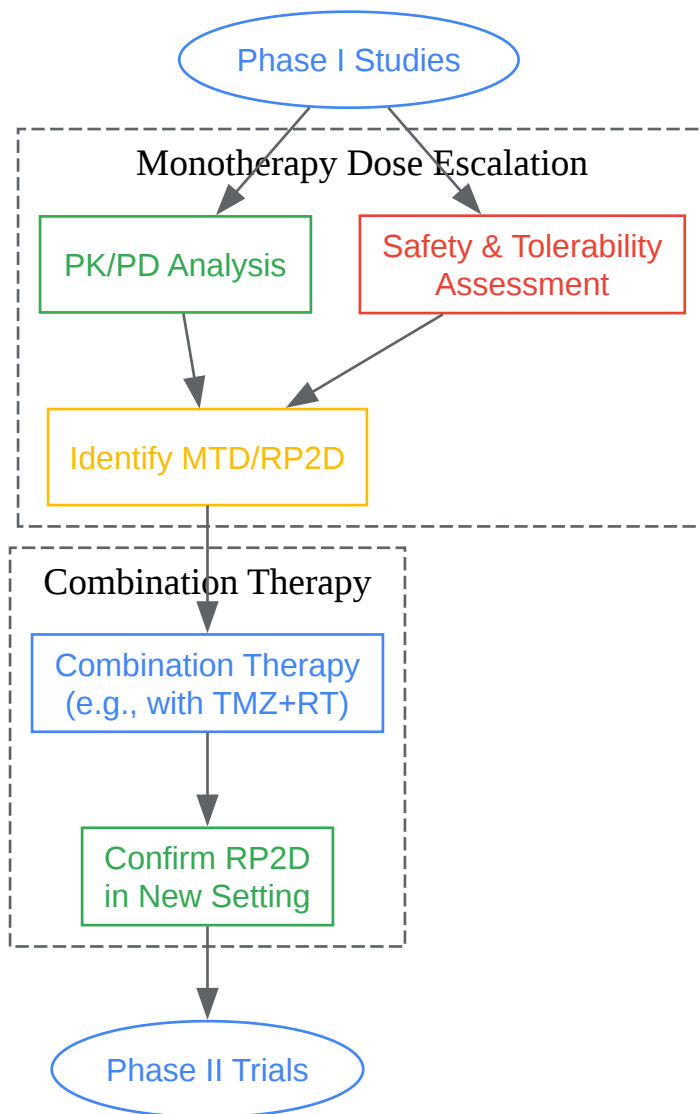
- **Pre-operative Setting:** A lower dose of **30 mg/day** was successfully used before surgery to maintain platelet counts above the 100,000/ μ L threshold required for the procedure [2].
- **Monitoring:** Conduct regular monitoring of platelet counts, especially during the first few cycles.
- **Dose Modification:** The protocol should include clear guidelines for dose interruptions and reductions for Grade 3/4 thrombocytopenia. The established RP2D of 30 mg (4 days on/24 days off) was selected considering this toxicity [3].

Q3: Has **trotabresib shown any pharmacodynamic (PD) evidence of target engagement?** Yes. In the "window-of-opportunity" study, modulation of pharmacodynamic markers consistent with BET inhibition was observed in both **blood samples** and **resected brain tumor tissue** from HGG patients. This confirms that the drug not only reaches the tumor but also engages its intended epigenetic targets [2].

Q4: What is the current developmental status of **trotabresib in glioma?** Following the positive Phase I results, **trotabresib** is being further investigated in combination with standard therapy for newly diagnosed glioblastoma. A Phase Ib/II clinical trial (NCT04324840) is ongoing, studying **trotabresib** in combination with adjuvant temozolomide and concomitant temozolomide plus radiotherapy [1] [2] [3].

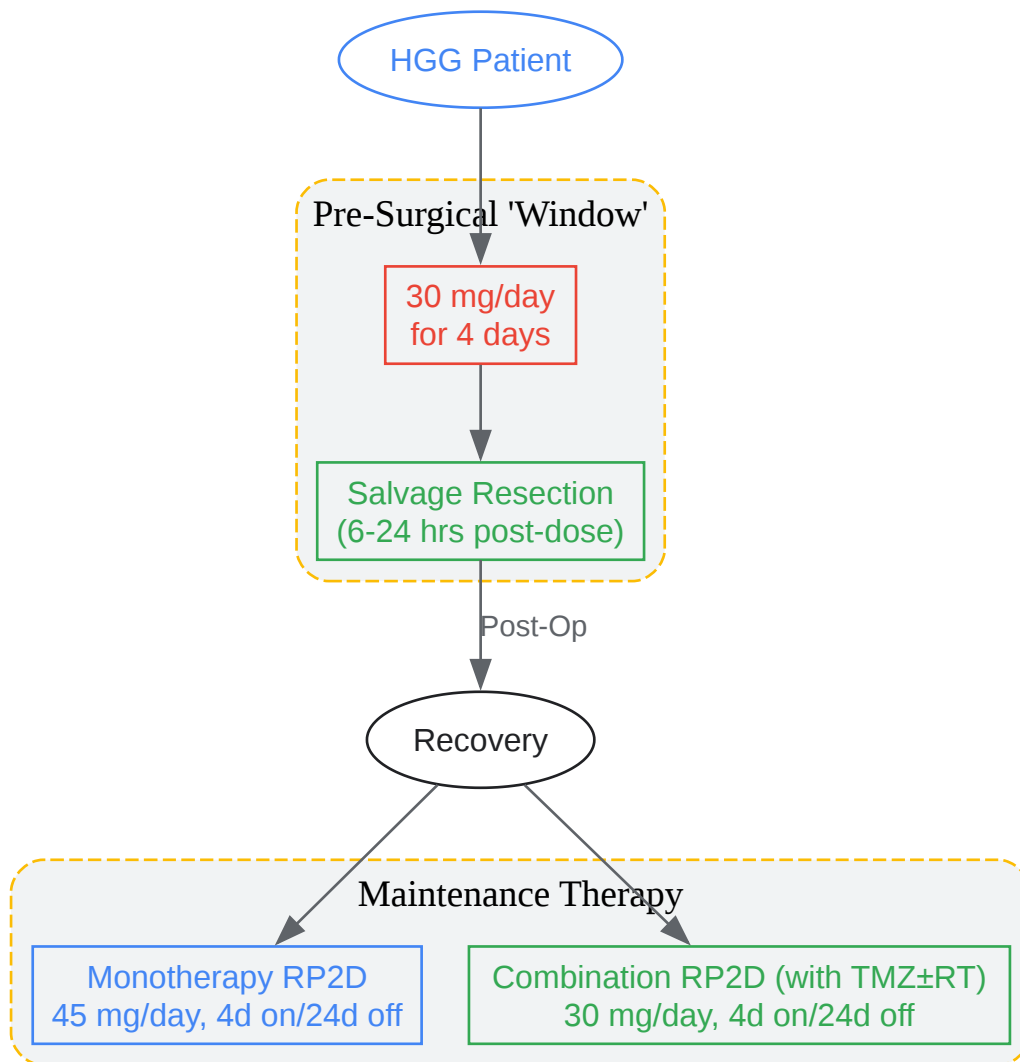
Experimental Workflow & Dose Optimization

The diagram below summarizes the key clinical trial workflow and logic for establishing the **trotabresib** dose, which can inform your preclinical-to-clinical translation strategy.



[Click to download full resolution via product page](#)

The diagram below illustrates the established clinical dosing protocol for high-grade glioma patients, integrating both monotherapy and combination regimens.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. , an oral potent bromodomain and extraterminal inhibitor, in... Trotabresib [pubmed.ncbi.nlm.nih.gov]
2. Trotabresib, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]

3. (CC-90010) in combination with adjuvant temozolomide or... Trotabresib [dSPACE.library.uu.nl]
4. BET inhibitor trotabresib in heavily pretreated patients with ... [pmc.ncbi.nlm.nih.gov]
5. BET inhibitor trotabresib in heavily pretreated patients with ... [nature.com]

To cite this document: Smolecule. [Trotabresib tolerability in high-grade glioma patients]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3469473#trotabresib-tolerability-in-high-grade-glioma-patients>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com